molecular formula C13H13NO B078794 N-methyl-3-phenoxyaniline CAS No. 13024-17-4

N-methyl-3-phenoxyaniline

Cat. No. B078794
CAS RN: 13024-17-4
M. Wt: 199.25 g/mol
InChI Key: FKZGXKPPJDVPEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-methyl-3-phenoxyaniline often involves complex reactions that yield compounds with diverse biological and chemical properties. For example, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, a compound of interest due to its potential anti-tumor, anti-cancer, and anti-thrombosis activities, starts from 3-phenoxybenzonitrile. This process uses the Pinner reaction to produce ethylimidate hydrochloride, which then reacts with N-methylaniline to form the desired amidine through intermediate hydrochloride formation at specific conditions (Popov et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV-Vis) are common techniques used for this purpose. Studies have shown that density functional theory (DFT) can effectively predict and analyze the molecular geometry, electronic structure, and spectroscopic properties of compounds, providing insights into their stability and reactivity (Tanak et al., 2014).

Chemical Reactions and Properties

N-methyl-3-phenoxyaniline and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for synthesis of pharmacologically active derivatives. The reactions often involve complex mechanisms, including the formation of Schiff bases and subsequent transformations that lead to the synthesis of compounds with potential applications in different domains (Ajibade & Andrew, 2021).

Physical Properties Analysis

The physical properties of N-methyl-3-phenoxyaniline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role as a precursor for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of N-methyl-3-phenoxyaniline derivatives in pharmacology and materials science. Theoretical and experimental studies provide insights into the electronic structure, charge distribution, and potential sites for chemical reactivity, facilitating the design and synthesis of new compounds with desired properties (Tanak et al., 2014).

Scientific Research Applications

  • Pharmacology
    • Application Summary : N-methyl-3-phenoxyaniline is used in the study of calcium channels . A comprehensive SAR (Structure-Activity Relationship) study revealed a number of phenoxyaniline and sulfonamide compounds that were more potent or had similar potency for the Ca V 2.2 and Ca V 3.2 channel compared to MONIRO-1 .
    • Methods of Application : The methods of application involve evaluating these compounds in a FLIPR-based intracellular calcium response assay . This involves measuring the change in intracellular calcium levels in response to the application of these compounds.
    • Results : The results indicated that the sulfonamide analogues were well-tolerated, suggesting they could be potential candidates for further development .
  • Chemical Synthesis
    • Application Summary : “N-methyl-3-phenoxyaniline” is used in the field of chemical synthesis . It can be used as a building block in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the target compound. Typically, it would involve reactions under controlled conditions with other reagents .
    • Results : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the synthesis .
  • Chemical Synthesis

    • Application Summary : “N-methyl-3-phenoxyaniline” can be used as a building block in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the target compound. Typically, it would involve reactions under controlled conditions with other reagents .
    • Results : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the synthesis .
  • Pharmacokinetics

    • Application Summary : “N-methyl-3-phenoxyaniline” has been studied for its pharmacokinetic properties . It has been found to have high gastrointestinal absorption and is BBB permeant .
    • Methods of Application : These properties are typically studied using in vitro and in vivo models .
    • Results : The results of these studies can provide valuable information about the potential therapeutic uses of "N-methyl-3-phenoxyaniline" .

Safety And Hazards

N-Methyl-3-phenoxyaniline is classified as a hazardous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZGXKPPJDVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609340
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-phenoxyaniline

CAS RN

13024-17-4
Record name N-Methyl-3-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13024-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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